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molecular formula C18H20O4 B8772677 Methyl 2-(4-(benzyloxy)phenoxy)butanoate CAS No. 653563-74-7

Methyl 2-(4-(benzyloxy)phenoxy)butanoate

Cat. No. B8772677
M. Wt: 300.3 g/mol
InChI Key: CEVFOLUISGGTFZ-UHFFFAOYSA-N
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Patent
US07297715B2

Procedure details

A mixture of 4-benzyloxyphenol (30 g, 0.15 mol), cesium carbonate (58.6 g, 0.18 mol) and methyl 2-bromobutanoate (40.7 g, 0.22 mol) in CH3CN (350 mL) was kept at reflux for 20 hr. After cooling, the mixture was filtered and concentrated under reduced pressure and chromatographed over silica gel using AcOEt/hexanes to give the title compound 41.0 g (91%).
Quantity
30 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH:23]([CH2:28][CH3:29])[C:24]([O:26][CH3:27])=[O:25]>CC#N>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH:23]([CH2:28][CH3:29])[C:24]([O:26][CH3:27])=[O:25])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Name
cesium carbonate
Quantity
58.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
40.7 g
Type
reactant
Smiles
BrC(C(=O)OC)CC
Name
Quantity
350 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hr
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC(C(=O)OC)CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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